
Thiantoin sodium
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of thiantoin sodium involves the reaction of 2-thiophenecarboxaldehyde with benzylamine to form an imine intermediate, which is then cyclized with urea to produce the desired compound . The reaction conditions typically involve heating the reactants in a suitable solvent, such as ethanol, under reflux conditions for several hours .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product . The compound is then purified through recrystallization or other suitable purification techniques .
化学反应分析
Types of Reactions
Thiantoin sodium undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides and sulfones.
Reduction: The compound can be reduced to form thiol derivatives.
Substitution: This compound can undergo nucleophilic substitution reactions, particularly at the thiophene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines and thiols are used in substitution reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted thiantoin derivatives.
科学研究应用
Thiantoin sodium has a wide range of scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a model compound in reaction mechanism studies.
Biology: Studied for its effects on cellular processes and as a tool in biochemical assays.
Industry: Used in the development of new pharmaceuticals and as a reference standard in quality control.
作用机制
Thiantoin sodium exerts its effects by modulating the activity of voltage-gated sodium channels in neurons . By stabilizing the inactive state of these channels, it reduces the excitability of neurons and prevents the spread of seizure activity . This mechanism is similar to that of other anticonvulsant drugs such as phenytoin .
相似化合物的比较
Similar Compounds
Phenytoin: Another anticonvulsant drug with a similar mechanism of action.
Carbamazepine: Shares similar therapeutic applications but has a different chemical structure.
Valproic Acid: Used in the treatment of epilepsy but works through different molecular targets.
Uniqueness
Thiantoin sodium is unique in its chemical structure, which includes a thiophene ring fused to an imidazolidinedione core . This structure imparts distinct pharmacological properties and makes it a valuable compound in both research and therapeutic applications .
属性
CAS 编号 |
510-34-9 |
|---|---|
分子式 |
C13H9N2NaO2S |
分子量 |
280.28 g/mol |
IUPAC 名称 |
sodium;5-phenyl-5-thiophen-2-ylimidazolidin-3-ide-2,4-dione |
InChI |
InChI=1S/C13H10N2O2S.Na/c16-11-13(15-12(17)14-11,10-7-4-8-18-10)9-5-2-1-3-6-9;/h1-8H,(H2,14,15,16,17);/q;+1/p-1 |
InChI 键 |
JUVAYOYHITVSBL-UHFFFAOYSA-M |
规范 SMILES |
C1=CC=C(C=C1)C2(C(=O)[N-]C(=O)N2)C3=CC=CS3.[Na+] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



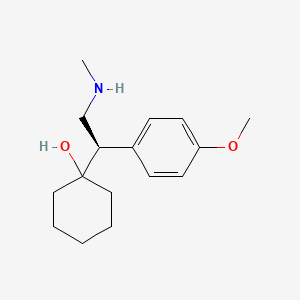
![N-[(2S)-3-(1,3-benzothiazol-2-yl)-1-[4-(2-fluoroethyl)piperidin-1-yl]-1-oxopropan-2-yl]-3,3-dimethyl-6-[3-[4-(2-morpholin-4-yl-2-oxoethyl)piperazin-1-yl]-3-oxopropyl]-2,4-dihydro-1H-quinoline-8-sulfonamide;hydrochloride](/img/structure/B12780120.png)
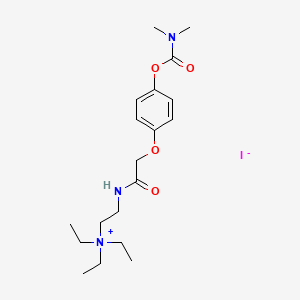
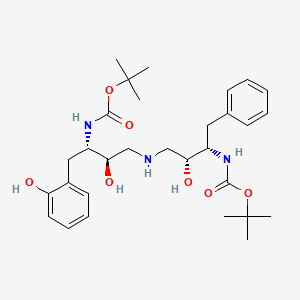
![[4-[4-[(4-methylphenyl)methoxycarbonyl]phenyl]phenyl] 4-[(diaminomethylideneamino)methyl]benzoate](/img/structure/B12780129.png)
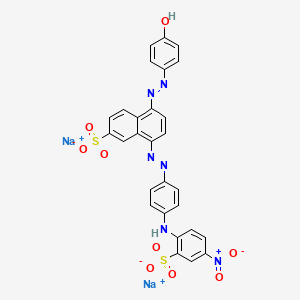
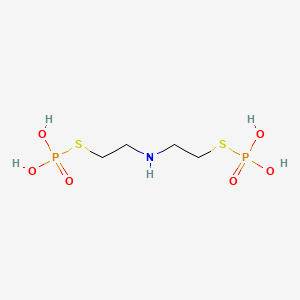
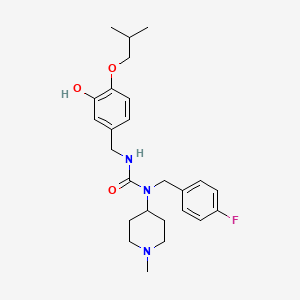
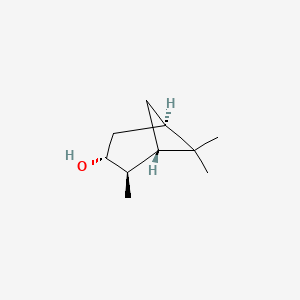

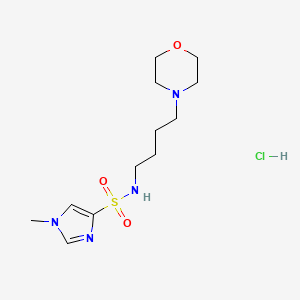
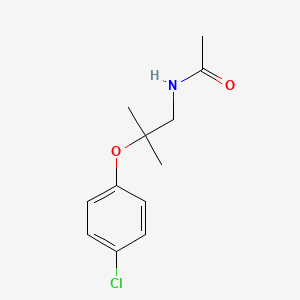
![1H-Azepine-1-carboxamide, N,N',N''-[(2,4,6-trioxo-1,3,5-triazine-1,3,5(2H,4H,6H)-triyl)tris(methyl-3,1-phenylene)]tris[hexahydro-2-oxo-](/img/structure/B12780188.png)
